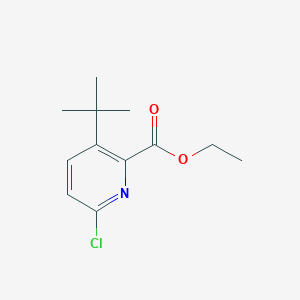
Ethyl 3-(tert-butyl)-6-chloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(tert-butyl)-6-chloropicolinate is a chemical compound belonging to the class of picolinates, which are esters of picolinic acid. This compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the picolinic acid framework. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(tert-butyl)-6-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Products include substituted picolinates with various functional groups replacing the chlorine atom.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the carboxylic acid derivative of the original compound.
Scientific Research Applications
Ethyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-(tert-butyl)-6-chloropicolinate can be compared with other picolinates and esters:
Ethyl 3-(tert-butyl)-6-bromopicolinate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl 3-(tert-butyl)-6-fluoropicolinate: The presence of a fluorine atom imparts unique properties, such as increased stability and different biological activity.
Ethyl 3-(tert-butyl)-6-methylpicolinate: The methyl group provides different steric and electronic effects compared to the chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C12H16ClNO2/c1-5-16-11(15)10-8(12(2,3)4)6-7-9(13)14-10/h6-7H,5H2,1-4H3 |
InChI Key |
XMMKGCBCPOHSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















